molecular formula C13H11NO4 B174894 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid CAS No. 107550-30-1

5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid

Cat. No. B174894
M. Wt: 245.23 g/mol
InChI Key: TUJMNQZMSQDVAR-UHFFFAOYSA-N
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Patent
US04743685

Procedure details

300 g (1.22 mol) of 4-oxo-5-(phenylmethoxy)-4H-pyran-2-carboxylic acid was put into a flask and 5 1 of 33% NH4OH was carefully added with stirring. The reaction mixture was then stirred under reflux. After 3 hours, one additional liter of 33% NH4OH was added slowly. Stirring was continued for further 2 hours under reflux. The reaction solution was then evaporated until the product crystallized. The product was transferred back into the reaction flask and water added until a clear solution was obtained (approximately 5 1, pH 6.38). This solution was stirred vigorously while concentrated hydrochloric acid was added dropwise until a pH of 3 was obtained. The precipitated white product was removed by filtration, thoroughly washed with water and dried. Yield: 273 g (1.12 mol)=91.8%.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6]O[C:4]([C:16]([OH:18])=[O:17])=[CH:3]1.[NH4+:19].[OH-].Cl>>[O:1]=[C:2]1[C:7]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[CH:6][NH:19][C:4]([C:16]([OH:18])=[O:17])=[CH:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
O=C1C=C(OC=C1OCC1=CC=CC=C1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[OH-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for further 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
CUSTOM
Type
CUSTOM
Details
The reaction solution was then evaporated until the product
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
added until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained (approximately 5 1, pH 6.38)
ADDITION
Type
ADDITION
Details
was added dropwise until a pH of 3
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
The precipitated white product was removed by filtration
WASH
Type
WASH
Details
thoroughly washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
O=C1C=C(NC=C1OCC1=CC=CC=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.